molecular formula C34H34N4O3S B11087789 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide CAS No. 539808-82-7

2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B11087789
CAS No.: 539808-82-7
M. Wt: 578.7 g/mol
InChI Key: KEVRIFSBXGYIRG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a long name, but its structure reveals its significance. Let’s break it down:

    2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide: is a member of the acetamide class of compounds.

  • It contains a 1,2,4-triazole ring, which imparts unique properties.
  • The tert-butyl and o-tolyl groups contribute to its steric and electronic effects.

Preparation Methods

Synthetic Routes::

    Triazole Synthesis: The 1,2,4-triazole ring can be synthesized via cyclization reactions, often involving hydrazine derivatives and carbonyl compounds.

    Thioether Formation: The thioether linkage is typically formed by reacting a thiol with an electrophilic substrate.

    Amide Formation: The amide bond is created through condensation of an amine and an acid chloride or anhydride.

Reaction Conditions::

    Triazole Formation: High temperatures, often in the presence of a base.

    Thioether Formation: Mild conditions, using a suitable thiol and electrophile.

    Amide Formation: Typically carried out at room temperature with a coupling reagent (e.g., DCC or EDC).

Industrial Production::
  • Large-scale synthesis involves optimization for yield, cost, and safety.
  • Continuous flow processes are increasingly used for efficiency.

Chemical Reactions Analysis

    Oxidation: The tert-butyl group is susceptible to oxidation, leading to the formation of tert-butyl hydroperoxide.

    Reduction: Reduction of the triazole ring can yield the corresponding dihydrotriazole.

    Substitution: The phenyl groups can undergo nucleophilic substitution reactions.

Common Reagents::

    Triazole Synthesis: Hydrazine derivatives, aldehydes, and ketones.

    Thioether Formation: Thiol compounds (e.g., thiophenol).

    Amide Formation: Amine and acid chloride or anhydride.

Major Products::
  • The compound itself is a significant product.
  • By-products may include regioisomers or diastereomers.

Scientific Research Applications

    Medicine: Investigated as a potential drug candidate due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Materials Science: Explored for its properties in materials and coatings.

    Agrochemicals: Possible applications in crop protection.

Mechanism of Action

    Targets: Interacts with specific receptors or enzymes.

    Pathways: Modulates cellular signaling pathways.

    Specifics: Requires further research.

Comparison with Similar Compounds

    Unique Features: Its combination of triazole, thioether, and phenyl moieties sets it apart.

    Similar Compounds: Other acetamides, triazoles, and thioethers.

: Example reference. : Another reference. : Yet another reference.

Properties

CAS No.

539808-82-7

Molecular Formula

C34H34N4O3S

Molecular Weight

578.7 g/mol

IUPAC Name

2-[[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C34H34N4O3S/c1-24-10-8-9-13-30(24)38-31(22-40-27-18-14-25(15-19-27)34(2,3)4)36-37-33(38)42-23-32(39)35-26-16-20-29(21-17-26)41-28-11-6-5-7-12-28/h5-21H,22-23H2,1-4H3,(H,35,39)

InChI Key

KEVRIFSBXGYIRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)COC5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

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